molecular formula C23H21ClN4O2S2 B292468 N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea

N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea

Cat. No. B292468
M. Wt: 485 g/mol
InChI Key: JDSTYCPUDQYKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea is not fully understood. However, it has been suggested that the compound may exert its cytotoxic effects by inducing apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects
Studies have shown that N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea exhibits interesting biochemical and physiological effects. For example, the compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition may contribute to the compound's cytotoxic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea in lab experiments is its potent cytotoxicity against cancer cell lines. This makes it a promising candidate for further investigation as an anticancer agent. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea. One area of interest is to further investigate its potential as an anticancer agent, including its mechanism of action and its efficacy in animal models. Another direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections or autoimmune disorders. Additionally, further research is needed to optimize the synthesis method for this compound and to explore its potential for use in combination therapy with other anticancer agents.

Synthesis Methods

The synthesis of N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with thiourea to form 2-[(4-chlorobenzyl)sulfanyl]pyrimidine. This intermediate is then reacted with 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine to form the desired compound.

Scientific Research Applications

The compound N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea has been studied for its potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C23H21ClN4O2S2

Molecular Weight

485 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C23H21ClN4O2S2/c1-13-4-10-18(11-5-13)25-22(30)27-28-21(29)19-14(2)15(3)32-20(19)26-23(28)31-12-16-6-8-17(24)9-7-16/h4-11H,12H2,1-3H3,(H2,25,27,30)

InChI Key

JDSTYCPUDQYKKB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NN2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Cl)SC(=C3C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NN2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Cl)SC(=C3C)C

Origin of Product

United States

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